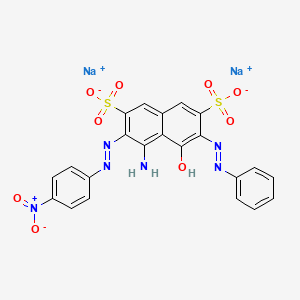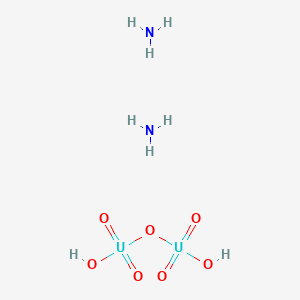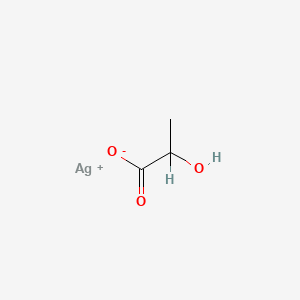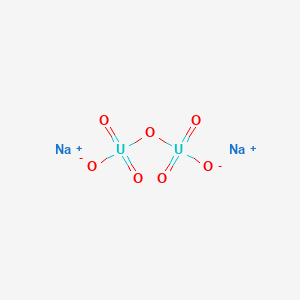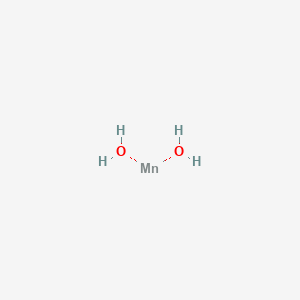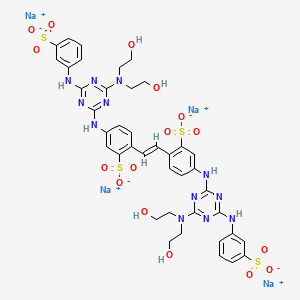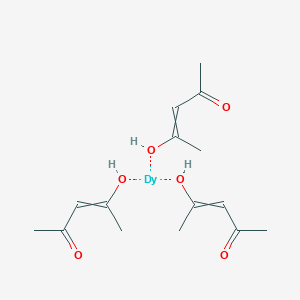
Dysprosium;4-hydroxypent-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dysprosium;4-hydroxypent-3-en-2-one is a chemical compound with the formula Dy(C₅H₇O₂)₃(H₂O)ₙ. It is a coordination complex where dysprosium is bonded to three acetylacetonate ligands. This compound is typically found as a yellow powder and is known for its stability in dry atmospheres. This compound is used in various scientific and industrial applications due to its unique properties .
Méthodes De Préparation
Dysprosium;4-hydroxypent-3-en-2-one can be synthesized through several methods:
Reaction with Dysprosium or Dysprosium Hydride: This involves reacting dysprosium or dysprosium hydride with acetylacetone.
Electrochemical Synthesis: this compound can be obtained by electrolysis of a dysprosium cathode in an ethanol solution of acetylacetone.
Industrial Production: Industrial methods often involve mixing a solution of a dysprosium salt with acetylacetone and then raising the pH of the solution until the complex precipitates.
Analyse Des Réactions Chimiques
Dysprosium;4-hydroxypent-3-en-2-one undergoes various chemical reactions:
Catalysis: It can catalyze the addition reaction of norbornene and carbon tetrachloride.
Complex Formation: It forms complexes with other ligands, such as pyridine-N-oxide, resulting in binuclear complexes.
Thermal Decomposition: The compound can decompose thermally, forming different products depending on the conditions.
Applications De Recherche Scientifique
Dysprosium;4-hydroxypent-3-en-2-one has numerous applications in scientific research:
Magnetic Studies: It is used in the study of single-molecule magnets (SMMs) due to its strong single-ion anisotropy.
Material Science: The compound is used in the synthesis of nanoparticles and other advanced materials.
Biological Studies:
Mécanisme D'action
The mechanism of action of dysprosium(III) acetylacetonate involves its ability to form stable complexes with various ligands. The dysprosium ion in the complex exhibits strong single-ion anisotropy, which is crucial for its magnetic properties. The compound’s ability to catalyze reactions is attributed to the coordination of acetylacetonate ligands, which facilitate the activation of substrates .
Comparaison Avec Des Composés Similaires
Dysprosium;4-hydroxypent-3-en-2-one can be compared with other rare-earth acetylacetonates, such as europium(III) acetylacetonate and terbium(III) acetylacetonate:
Europium(III) Acetylacetonate: Similar to dysprosium(III) acetylacetonate, it forms stable complexes and is used in luminescent materials.
Terbium(III) Acetylacetonate: This compound also exhibits strong magnetic properties and is used in similar applications as dysprosium(III) acetylacetonate.
This compound is unique due to its specific magnetic properties and its ability to form stable complexes with a variety of ligands, making it highly valuable in both scientific research and industrial applications.
Propriétés
Numéro CAS |
14637-88-8 |
|---|---|
Formule moléculaire |
C15H21DyO6 |
Poids moléculaire |
459.82 g/mol |
Nom IUPAC |
dysprosium(3+);pentane-2,4-dione |
InChI |
InChI=1S/3C5H7O2.Dy/c3*1-4(6)3-5(2)7;/h3*3H,1-2H3;/q3*-1;+3 |
Clé InChI |
VABPDCUJKLETFM-UHFFFAOYSA-N |
SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Dy] |
SMILES canonique |
CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.[Dy+3] |
Origine du produit |
United States |
Q1: What is the significance of studying the thermal stability and sublimation pressure of Dysprosium(III) acetylacetonate?
A1: Understanding the thermal stability and sublimation pressure of Dysprosium(III) acetylacetonate is crucial for its potential use in vapor deposition processes like Chemical Vapor Deposition (CVD) []. These properties directly influence the maximum theoretical growth rate and composition of thin films deposited using this compound as a precursor. By studying these parameters, researchers can optimize CVD processes to achieve desired film characteristics.
Q2: How does the study on the binuclear Dysprosium(III) acetylacetonate complex contribute to the field of single-molecule magnets (SMMs)?
A2: The research on the binuclear Dysprosium(III) acetylacetonate complex with pyridine-N-oxide provides insights into its potential as a single-molecule magnet (SMM) []. The study demonstrated that this complex exhibits slow magnetic relaxation behavior, a characteristic of SMMs. This finding is significant because SMMs have potential applications in high-density data storage, quantum computing, and molecular spintronics. Further investigation into this complex and similar compounds could lead to advancements in these areas.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



